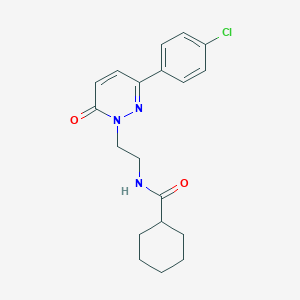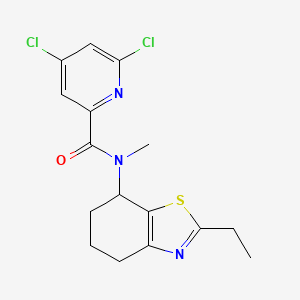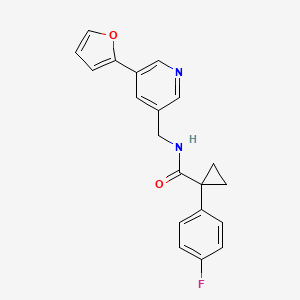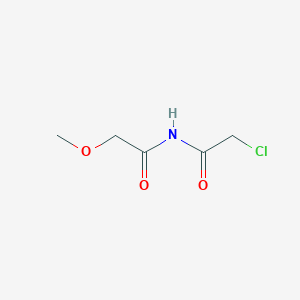![molecular formula C28H31N5O3 B2734410 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione CAS No. 838883-52-6](/img/no-structure.png)
8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a potent inhibitor of the protein kinase D1 (PKD1) enzyme and has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties.
作用机制
The mechanism of action of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione involves the inhibition of the protein kinase D1 (8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione) enzyme. 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione is involved in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione by 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione leads to the suppression of these cellular processes, ultimately resulting in the anti-cancer, anti-inflammatory, and neuroprotective effects observed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione are diverse. In cancer cells, it has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress tumor growth. In inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, ultimately resulting in the suppression of inflammation. In neuronal cells, it has been shown to protect against oxidative stress and prevent neuronal cell death.
实验室实验的优点和局限性
One advantage of using 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione in lab experiments is its potency as a 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione inhibitor. This allows for the study of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione-dependent cellular processes in a controlled manner. Additionally, its diverse range of biological effects makes it a useful tool for studying various disease processes.
One limitation of using 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione in lab experiments is its potential for off-target effects. While it is a specific inhibitor of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione, it may also inhibit other kinases or cellular processes, leading to unintended effects.
未来方向
There are several potential future directions for research involving 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione. One direction is the development of more potent and specific 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione inhibitors for use in cancer and inflammatory disease treatment. Another direction is the study of the compound's effects on other cellular processes and disease states. Additionally, the compound's potential as a neuroprotective agent warrants further investigation into its use in the treatment of neurodegenerative diseases.
合成方法
The synthesis of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione involves several steps. The first step involves the reaction of 7-phenacylpurine-2,6-dione with 1,3-dimethyl-2-nitrobenzene to form 8-(2-nitro-1,3-dimethylphenyl)-7-phenacylpurine-2,6-dione. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon to yield 8-(1,3-dimethylphenyl)-7-phenacylpurine-2,6-dione. The final step involves the reaction of 8-(1,3-dimethylphenyl)-7-phenacylpurine-2,6-dione with benzylpiperidine in the presence of sodium hydride to form the desired compound.
科学研究应用
The potential applications of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione in scientific research are vast. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast, prostate, and pancreatic cancer. It has also been shown to exhibit anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, it has been shown to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
838883-52-6 |
|---|---|
分子式 |
C28H31N5O3 |
分子量 |
485.588 |
IUPAC 名称 |
8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione |
InChI |
InChI=1S/C28H31N5O3/c1-30-26-25(27(35)31(2)28(30)36)33(18-23(34)22-11-7-4-8-12-22)24(29-26)19-32-15-13-21(14-16-32)17-20-9-5-3-6-10-20/h3-12,21H,13-19H2,1-2H3 |
InChI 键 |
UDFGBMPUKRNPFB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC(=O)C5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-acetylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2734329.png)
![N-(2-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2734330.png)
![4-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2734331.png)


![2-Chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2734336.png)
![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2734338.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2734343.png)
